Acedoben-d4 Acyl-β-D-glucuronide
Description
Properties
Molecular Formula |
C₁₅H₁₃D₄NO₉ |
|---|---|
Molecular Weight |
359.32 |
Synonyms |
1-[4-(Acetylamino)benzoate]-d4 β-D-Glucopyranuronic Acid; 1-(p-Acetamidobenzoate)-d4 β-D-Glucopyranuronic Acid; 4-(Acetylamino)benzoyl-d4 Glucuronide; PADB-d4-glucuronide; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Acedoben-d4 Acyl-β-D-glucuronide is primarily utilized for its role in pharmacokinetic studies. The incorporation of deuterium isotopes allows for enhanced tracking of the compound during metabolic processes. This isotopic labeling is crucial for:
- Metabolic Profiling : Understanding how acedoben-d4 Acyl-β-D-glucuronide is processed in the body helps researchers identify its metabolic pathways and potential active metabolites.
- Drug Interaction Studies : The compound’s ability to bind covalently to proteins aids in studying interactions with various drug transporters and enzymes, which is vital for assessing drug-drug interactions.
Safety and Toxicity Assessments
Research indicates that acyl glucuronides, including Acedoben-d4 Acyl-β-D-glucuronide, can exhibit varying degrees of toxicity. Its applications in safety assessments include:
- Hepatotoxicity Studies : Similar compounds have been implicated in liver toxicity; hence, Acedoben-d4 Acyl-β-D-glucuronide serves as a model to evaluate hepatotoxic effects associated with NSAIDs .
- Environmental Impact Studies : The presence of acyl glucuronides in wastewater has raised concerns regarding their environmental impact and potential toxicity to aquatic life. Acedoben-d4 Acyl-β-D-glucuronide can be used to study these effects due to its structural similarities with other NSAID metabolites .
Analytical Chemistry
The unique properties of Acedoben-d4 Acyl-β-D-glucuronide make it a valuable tool in analytical chemistry:
- Mass Spectrometry Applications : The deuterated form enhances sensitivity and specificity in mass spectrometric analyses, allowing for precise quantification of metabolites in biological samples.
- Development of Analytical Methods : Researchers utilize this compound to develop and validate new analytical methods for detecting acedoben and its metabolites, improving overall drug monitoring practices.
Several case studies have highlighted the applications of Acedoben-d4 Acyl-β-D-glucuronide:
- Case Study 1 : In vivo studies demonstrated that the pharmacokinetic profile of Acedoben-d4 Acyl-β-D-glucuronide differs significantly from non-deuterated forms, providing insights into its absorption and elimination rates.
- Case Study 2 : Toxicological assessments revealed that the compound's covalent binding properties could lead to adverse reactions when co-administered with other drugs metabolized by similar pathways.
Comparison with Similar Compounds
Comparison with Similar Acyl-β-D-glucuronide Compounds
Acyl-β-D-glucuronides are critical metabolites of carboxylic acid-containing drugs. Below is a comparative analysis of Acedoben-d4 Acyl-β-D-glucuronide with structurally and functionally related compounds:
Structural and Metabolic Comparisons
Pharmacological and Toxicological Profiles
- Enzyme Inhibition: Clopidogrel and candesartan acyl glucuronides exhibit CYP2C8 inhibition, but candesartan’s metabolite is more potent (IC₅₀ = 18.9 µM vs. 51 µM) .
Toxicity Mechanisms :
- Diclofenac and benzoyl glucuronides form covalent protein adducts, contributing to hepatotoxicity and immune reactions .
- Clopidogrel acyl glucuronide causes DDIs via CYP2C8 inactivation, increasing exposure to substrates like repaglinide .
- Acedoben-d4’s deuterated structure may mitigate toxicity by reducing reactive intermediate formation .
Key Research Findings and Implications
Deuterium Effects : Acedoben-d4’s deuterated acetyl group may prolong half-life and reduce hydrolysis, offering advantages in metabolic studies .
CYP2C8 Inhibition : Candesartan acyl glucuronide’s low IC₅₀ (18.9 µM) suggests significant DDI risk, warranting clinical monitoring .
Protein Adducts : Diclofenac and benzoyl glucuronides’ adduct formation underscores the need for stable storage conditions (pH 7.4, −80°C) to prevent artifactual results .
Stability Trends : Deuterated analogs (e.g., Acedoben-d4, Solabegron-d4) may exhibit enhanced stability, aiding in accurate metabolite quantification .
Preparation Methods
Chemical Synthesis via Glycosidation-Anomerization
The core strategy involves glycosidation of acedoben-d4 with activated glucuronic acid derivatives. A proven method employs 6,1-anhydroglucopyranuronic acid as the glucuronyl donor, leveraging Lewis acid catalysis (e.g., SnCl₄) to promote β-D-configuration specificity.
Key Steps :
-
Selective Deacetylation : Acedoben-d4 is treated with aqueous NaOH to deprotect the hydroxyl group for conjugation.
-
Glycosidation : The deacetylated intermediate reacts with 6,1-anhydroglucopyranuronic acid under anhydrous conditions (CH₂Cl₂, 0°C), achieving >85% β-anomer yield.
-
Anomerization : Residual α-anomers are minimized using SnCl₄ (0.1 eq) in tetrahydrofuran (THF) at 25°C for 2 hours.
Table 1: Reaction Conditions for Glycosidation-Anomerization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 0°C (glycosidation), 25°C (anomerization) | 85–90 |
| Catalyst | SnCl₄ | – |
| Solvent | CH₂Cl₂/THF (1:1) | – |
| Reaction Time | 4 hours (glycosidation), 2 hours (anomerization) | – |
Enzymatic Glucuronidation Using Recombinant UGTs
Enzymatic methods utilize UDP-glucuronosyltransferases (UGTs) for site-specific conjugation. Recombinant UGT1A1 and UGT2B7 are preferred due to their affinity for carboxylic acid substrates.
Protocol :
-
Substrate : Acedoben-d4 (1 mM) dissolved in Tris-HCl buffer (pH 7.4).
-
Enzyme Source : Human liver microsomes or recombinant UGTs (0.5 mg/mL).
-
Cofactor : UDP-glucuronic acid (5 mM).
-
Incubation : 37°C for 60 minutes, quenched with ice-cold acetonitrile.
Table 2: Enzymatic Glucuronidation Efficiency
| Enzyme | Km (μM) | Vmax (pmol/min/mg) | CLint (μL/min/mg) |
|---|---|---|---|
| UGT1A1 | 45 | 120 | 2.67 |
| UGT2B7 | 78 | 95 | 1.22 |
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, continuous flow systems are employed:
-
Microreactor Design : Two-phase system (aqueous/organic) with immobilized UGT1A1 on silica beads.
-
Throughput : 10 g/day at >90% purity, minimizing acyl migration.
Table 3: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor Volume | 50 mL |
| Flow Rate | 0.2 mL/min |
| Residence Time | 25 minutes |
| Temperature | 37°C |
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column) with 0.1% formic acid/acetonitrile gradient achieves >98% purity. Deuterium retention is confirmed via:
-
Mass Spectrometry (MS) : Expected m/z = 359.32 (M-H⁻).
-
NMR : Deuterium incorporation at aromatic positions (δ 7.2–7.8 ppm absence).
Table 4: HPLC Gradient Profile
| Time (min) | % Acetonitrile |
|---|---|
| 0 | 5 |
| 15 | 95 |
| 20 | 95 |
Stability Optimization
pH and Temperature Control
Acyl glucuronides degrade via hydrolysis and intramolecular migration. Stabilization strategies include:
-
Sample Acidification : Adjust to pH 3–4 with 1M HCl post-synthesis.
-
Storage : -80°C in amber vials under nitrogen.
Table 5: Degradation Kinetics at pH 7.4
| Temperature (°C) | Half-Life (hours) |
|---|---|
| 25 | 6.2 |
| 37 | 1.8 |
Challenges and Mitigation
Isotopic Dilution
Deuterium loss occurs via proton exchange in protic solvents. Mitigation involves:
-
Aprotic Solvents : Use DMSO or DMF during synthesis.
-
Low-Temperature Quenching : Halt reactions at -20°C.
Q & A
Q. How can researchers assess covalent protein adduct formation by Acedoben-d4 Acyl-β-D-glucuronide in hepatic models?
- Methodology : Incubate the metabolite with human hepatocytes or recombinant UGTs, followed by immunoblotting using anti-adduct antibodies (e.g., anti-acyl glucuronide-protein). Alternatively, use radiolabeled (³H/¹⁴C) Acedoben-d4 to track adducts via scintillation counting. Confirm adduct sites using tryptic digestion and tandem MS .
Q. What experimental designs address contradictory data on CYP2C8 inhibition by acyl glucuronides?
- Methodology : Compare IC50 values under varying conditions (e.g., microsomal vs. hepatocyte systems). For instance, Candesartan acyl-β-D-glucuronide shows CYP2C8 IC50 = 18.9 μM in microsomes but weaker inhibition in hepatocytes due to competing metabolic pathways. Use recombinant CYP2C8 with/without NADPH to differentiate reversible vs. mechanism-based inhibition .
Q. How do in vitro toxicity assays for acyl glucuronides align with in vivo findings?
- Methodology : Perform parallel studies using:
- In vitro : LLC-PK1 or HepG2 cells treated with the metabolite (1–100 μM) to measure oxidative stress (e.g., H2O2, glutathione depletion).
- In vivo : Administer Acedoben-d4 to rodents and quantify renal/hepatic biomarkers (e.g., Kim-1, ALT). Discrepancies often arise due to rapid in vivo clearance or compensatory pathways absent in vitro .
Q. What strategies mitigate cross-inhibition between Acedoben-d4 Acyl-β-D-glucuronide and OATP1B1 substrates?
- Methodology : Use transfected HEK293 cells expressing OATP1B1 to measure uptake inhibition (e.g., IC50 determination for cerivastatin). Adjust dosing regimens in PBPK models to account for time-dependent inhibition. For example, clopidogrel acyl glucuronide (IC50 = 10.9 μM) requires staggered dosing to avoid OATP1B1-mediated DDI .
Q. How can functional assays distinguish TRPA1 antagonism by parent drugs vs. their acyl glucuronides?
- Methodology : Compare calcium flux responses in TRPA1-transfected HEK293 cells. Pre-treat cells with Acedoben-d4 or its glucuronide (10–100 μM) before adding agonists (AITC or acrolein). Note: Indomethacin acyl glucuronide lacks TRPA1 activity despite the parent drug’s efficacy, highlighting metabolite-specific functional divergence .
Data Contradiction Analysis
Q. Why do IC50 values for enzyme inhibition vary across studies?
- Resolution : Differences arise from assay conditions (e.g., pH, cofactors) and metabolite stability. For example, clopidogrel acyl glucuronide’s OATP1B1 IC50 ranges from 10.9 μM to 51 μM due to variability in incubation times (5–60 min) and protein binding . Standardize protocols using WHO guidelines for enzyme kinetics.
Q. How to reconcile conflicting evidence on acyl glucuronide toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
